4-Ethoxycarbonyl-3'-iodobenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is characterized by its molecular formula C16H13IO3 and a molecular weight of 380.18 g/mol . It is known for its unique chemical structure, which includes an ethoxycarbonyl group and an iodine atom attached to the benzophenone core.
Preparation Methods
The synthesis of 4-Ethoxycarbonyl-3’-iodobenzophenone typically involves the following steps:
Synthetic Routes: One common method involves the reaction of 4-ethoxycarbonylbenzoic acid with iodine and a suitable catalyst under controlled conditions. The reaction proceeds through an electrophilic substitution mechanism, where the iodine atom is introduced into the benzophenone ring.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, at temperatures ranging from 25°C to 50°C. The reaction time can vary from a few hours to overnight, depending on the specific conditions used.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
4-Ethoxycarbonyl-3’-iodobenzophenone undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding quinones or reduction reactions to yield hydroxy derivatives. Typical oxidizing agents include potassium permanganate and chromium trioxide, while reducing agents may include sodium borohydride and lithium aluminum hydride.
Scientific Research Applications
4-Ethoxycarbonyl-3’-iodobenzophenone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: Research has explored its potential as a precursor for the synthesis of anti-cancer and anti-inflammatory agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism by which 4-Ethoxycarbonyl-3’-iodobenzophenone exerts its effects involves several molecular targets and pathways:
Molecular Targets: The compound can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or proteases, leading to altered cellular signaling pathways.
Pathways Involved: The compound’s effects are often mediated through the modulation of oxidative stress pathways, where it can act as an antioxidant or pro-oxidant depending on the context.
Comparison with Similar Compounds
4-Ethoxycarbonyl-3’-iodobenzophenone can be compared with other benzophenone derivatives:
Similar Compounds: Compounds such as 4-ethoxycarbonylbenzophenone, 3’-iodobenzophenone, and 4-ethoxycarbonyl-4’-iodobenzophenone share structural similarities.
Biological Activity
4-Ethoxycarbonyl-3'-iodobenzophenone (ECIB) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of ECIB, including its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.
Chemical Structure and Properties
This compound has the chemical formula C16H13IO3 and is classified under organic compounds due to its aromatic structure. The presence of the ethoxy and iodo substituents contributes to its reactivity and biological interactions.
ECIB interacts with various enzymes and proteins, influencing several biochemical pathways. Key points regarding its biochemical properties include:
- Interaction with Cytochrome P450 : ECIB has been shown to interact with cytochrome P450 enzymes, which are essential for the metabolism of many drugs and xenobiotics. This interaction can lead to either inhibition or activation of metabolic pathways, depending on the specific context .
- Effect on Cellular Metabolism : The compound modulates cellular metabolism by affecting the activity of metabolic enzymes. This modulation can alter metabolite levels and overall metabolic flux within cells.
Cellular Effects
The influence of ECIB on cellular processes is significant:
- Cell Signaling Pathways : ECIB can affect cell signaling pathways by modulating the activity of signaling molecules. This can lead to changes in cell behavior, including proliferation and apoptosis .
- Gene Expression : The compound interacts with transcription factors, influencing the transcription of specific genes. Such interactions can lead to alterations in gene expression profiles, impacting various cellular functions.
Molecular Mechanisms
Understanding the molecular mechanisms through which ECIB exerts its effects is crucial:
- Binding Interactions : ECIB binds to specific biomolecules such as enzymes and receptors. These interactions can result in inhibition or activation of these targets, thereby influencing downstream signaling pathways .
- Covalent Bond Formation : The compound may form covalent bonds with nucleophilic sites on proteins, which can lead to long-lasting effects on protein function and cellular processes.
Case Studies and Research Findings
Several studies have investigated the biological activity of ECIB:
- Antimicrobial Activity : Research has indicated that ECIB exhibits antimicrobial properties against various pathogens. In vitro studies demonstrated dose-dependent inhibition of bacterial growth, suggesting potential therapeutic applications in treating infections .
- Anticancer Potential : Studies have explored the anticancer effects of ECIB, particularly its ability to induce apoptosis in cancer cell lines. For instance, a study reported that treatment with ECIB resulted in significant cell death in melanoma cells through the activation of apoptotic pathways .
- Mechanistic Insights : A recent study focused on the molecular docking of ECIB with specific cancer-related targets, revealing high binding affinities that suggest a promising role as an anticancer agent .
Summary Table of Biological Activities
Properties
IUPAC Name |
ethyl 4-(3-iodobenzoyl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13IO3/c1-2-20-16(19)12-8-6-11(7-9-12)15(18)13-4-3-5-14(17)10-13/h3-10H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVDOJZHGUATIHL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13IO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20641530 |
Source
|
Record name | Ethyl 4-(3-iodobenzoyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20641530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890098-43-8 |
Source
|
Record name | Ethyl 4-(3-iodobenzoyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20641530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.